molecular formula C20H16N6O3S B11244798 N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11244798
M. Wt: 420.4 g/mol
InChI Key: XZEJBPQESMGHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyridine ring, a pyrrole ring, and a triazole ring

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring, followed by the introduction of the pyridine, pyrrole, and triazole rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the pyridine and pyrrole rings can form hydrogen bonds with amino acid side chains. The triazole ring can participate in coordination with metal ions, influencing the activity of metalloenzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE include:

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPIONAMIDE These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of rings and functional groups, which confer distinct properties and potential applications.

Properties

Molecular Formula

C20H16N6O3S

Molecular Weight

420.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H16N6O3S/c27-18(22-15-3-4-16-17(11-15)29-13-28-16)12-30-20-24-23-19(14-5-7-21-8-6-14)26(20)25-9-1-2-10-25/h1-11H,12-13H2,(H,22,27)

InChI Key

XZEJBPQESMGHFQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.